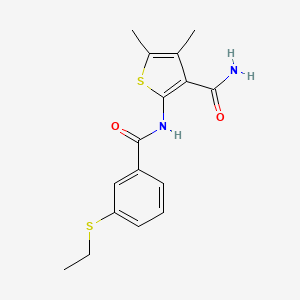

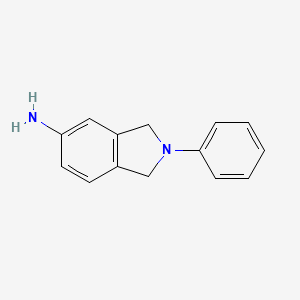

5-(1H-Indol-3-YL)-1H-pyrazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Indole derivatives have been synthesized via nucleophilic substitutions at the α-position of the indole . The moderately reactive (1 H -indol-3-yl)methyl electrophiles have been used for the nucleophilic substitutions at the 3’-position .Molecular Structure Analysis

The conformational space of 1H-Indole-3-Acetic Acid (IAA) was scanned using molecular dynamics at semiempirical level, and complemented with functional density calculations at B3LYP/6-31G** level, 14 conformers of lowest energy were obtained .Chemical Reactions Analysis

Although highly reactive (1 H -indol-3-yl)methyl electrophiles such as (1 H -indol-3-yl)methyl halides are potential precursors for the synthesis of various indole derivatives, some researchers have reported difficulties in their preparation due to concomitant undesired dimerization/oligomerization .Physical And Chemical Properties Analysis

Indole compounds have various physical and chemical properties. For example, 5-Benzyloxyindole-3-acetic acid has a molecular weight of 281.30 g/mol .科学的研究の応用

Colorimetric Sensing of Anions

This compound has been utilized as a colorimetric sensor for anions, particularly fluoride ions. The presence of fluoride ions induces a significant red-shift in the absorption spectrum, resulting in a visible color change from colorless to blue. This is attributed to the deprotonation of the indole –NH proton, which can be confirmed by 1H NMR titration .

Synthesis of Biologically Active Indole Derivatives

Indole derivatives are prevalent in natural products and drugs, playing a crucial role in cell biology. The compound can be used to synthesize indole derivatives that exhibit various biologically vital properties, including the treatment of cancer cells, microbes, and different types of disorders .

Pharmacological Properties in Inflammation

Research has been conducted to develop hybrid compounds with this molecule to establish pharmacological properties in models of inflammation, both in vitro and in vivo. This highlights its potential application in the development of anti-inflammatory drugs .

Inhibition of α-Glucosidase

Derivatives of this compound have shown moderate inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests its potential use in managing conditions like diabetes by controlling the breakdown of carbohydrates .

Anticancer Applications

The compound has been part of studies for dose-dependent cytotoxic activities on cancer cells, such as MCF-7 breast cancer cells. The research focuses on the compound’s ability to induce cell death in cancerous cells, which is a promising avenue for cancer therapy .

作用機序

Target of Action

Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell biology .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . These interactions often involve the formation of hydrogen bonds, which can lead to changes in the conformation and function of the target proteins .

Biochemical Pathways

For instance, they are involved in the metabolism of tryptophan, an essential amino acid . The metabolites produced by this pathway have various biological effects, including maintaining intestinal homeostasis and impacting liver metabolism .

Pharmacokinetics

The pharmacokinetics of indole derivatives can vary widely depending on their specific chemical structure .

Result of Action

They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-(1H-Indol-3-YL)-1H-pyrazole-3-carboxylic acid. For instance, the compound’s interaction with anions can lead to a drastic change in its absorption spectrum and color . This suggests that the compound’s action can be influenced by the presence of specific ions in its environment .

Safety and Hazards

将来の方向性

The exploration of indole derivatives in drug discovery has rapidly yielded a vast array of biologically active compounds with broad therapeutic potential . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .

特性

IUPAC Name |

3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c16-12(17)11-5-10(14-15-11)8-6-13-9-4-2-1-3-7(8)9/h1-6,13H,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCOJZLPIRKQIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=NNC(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1H-Indol-3-YL)-1H-pyrazole-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide](/img/structure/B2996285.png)

![3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2996288.png)

![ethyl 2-(1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2996294.png)

![Methyl 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2996296.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclohexyloxalamide](/img/structure/B2996298.png)